molecular formula C12H10F6IP B1225549 Diphenyliodonium hexafluorophosphate CAS No. 58109-40-3

Diphenyliodonium hexafluorophosphate

Cat. No. B1225549
Key on ui cas rn: 58109-40-3
M. Wt: 426.08 g/mol
InChI Key: DSSRLRJACJENEU-UHFFFAOYSA-N
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Patent
US04310469

Procedure details

The procedure of Example 1 was repeated for preparing an aromatic halonium salt using diphenyliodonium chloride. In this preparation, fluoroboric acid was replaced by 25 ml (60%) hexafluorophosphoric acid. There was obtained a 74% yield of diphenyliodonium hexafluorophosphate having a m.p. of 139°-141° C.
[Compound]
Name
halonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]1([I+:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.F[B-](F)(F)F.[H+].[F:21][P-:22]([F:27])([F:26])([F:25])([F:24])[F:23].[H+]>>[F:21][P-:22]([F:27])([F:26])([F:25])([F:24])[F:23].[C:9]1([I+:8][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,2.3,4.5,6.7|

Inputs

Step One
Name
halonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.[H+]
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[H+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
F[P-](F)(F)(F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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